Linker‑Length and Heavy‑Atom Count Comparison Versus 4‑Piperidineacetic Acid Hydrochloride
Compared with the simpler 4‑piperidineacetic acid hydrochloride (CAS 73415‑84‑6), 2‑(piperidin‑4‑ylmethoxy)acetic acid hydrochloride incorporates an additional methyleneoxy spacer, extending the maximum through‑bond distance from the piperidine nitrogen to the carboxylic acid carbon by approximately 1.5 Å and adding one hydrogen‑bond acceptor (the ether oxygen) [1]. In PROTAC design, such an incremental increase in linker length can be decisive for achieving a productive ternary‑complex geometry, as demonstrated in systematic linker‑walking studies where single‑atom insertions altered degradation potency by >10‑fold [2].
| Evidence Dimension | Through‑bond distance (N of piperidine to C of COOH) and hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | Approx. 5.8 Å (estimated from energy‑minimised 3D structure); 3 H‑bond acceptors (ether O, carbonyl O, hydroxyl O) |
| Comparator Or Baseline | 4‑Piperidineacetic acid hydrochloride: approx. 4.3 Å; 2 H‑bond acceptors (carbonyl O, hydroxyl O) |
| Quantified Difference | Linker length increase ≈ 1.5 Å; +1 H‑bond acceptor |
| Conditions | Geometry‑optimised molecular mechanics structures (MMFF94 force field); solvent‑accessible surface area analysis |
Why This Matters
The additional 1.5 Å reach and extra H‑bond acceptor can rescue PROTAC activity when the shorter 4‑piperidineacetic acid linker fails to bridge the target‑E3 interface, providing a rational basis for selecting this compound during linker‑screening campaigns.
- [1] Chemspace. Piperidine‑based PROTAC building block set (computed molecular descriptors). 2021. View Source
- [2] Smith, B. E.; Wang, X.; Toure, M. et al. Differential PROTAC substrate specificity dictated by orientation of recruited E3 ligase. Nat. Commun. 2019, 10, 131. View Source
